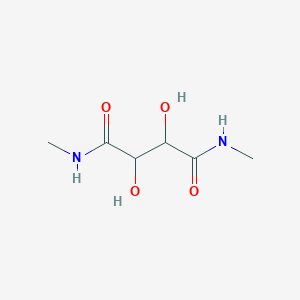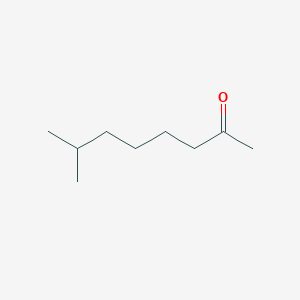
4-(3-Chlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)picolinic acid (4-CPPA) is an organic compound with a molecular formula of C9H6ClNO2 and a molecular weight of 191.59 g/mol. It is a white crystalline solid with a melting point of 178-180 °C. 4-CPPA is a derivative of pyridine and is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.
Wirkmechanismus
Target of Action
The primary target of 4-(3-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-(3-Chlorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts processes such as viral replication and packaging, and normal cell homeostatic functions .
Pharmacokinetics
Picolinic acid, a related compound, is a pyridine carboxylate metabolite of tryptophan . It is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The result of the compound’s action is the inhibition of the function of ZFPs . This leads to the disruption of processes such as viral replication and packaging, and normal cell homeostatic functions . Picolinic acid has been shown to be an anti-viral in vitro and in vivo .
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chlorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 178-180 °C, and it is easy to handle and store. Additionally, it is relatively inexpensive and readily available. The main limitation is that it is a reagent, and therefore it is not suitable for use in biological experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(3-Chlorophenyl)picolinic acid, 95%. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, it could be used in the synthesis of novel pharmaceuticals and other compounds. It could also be used as a catalyst in organic synthesis reactions. Finally, it could be used in the synthesis of materials for use in nanotechnology.
Synthesemethoden
4-(3-Chlorophenyl)picolinic acid, 95% can be synthesized from 3-chlorophenol and pyridine-2-carboxylic acid by a process of esterification. The reaction is carried out in an inert atmosphere at a temperature of around 100-110 °C. The reaction is complete after 8-10 hours, and the product is isolated by filtration and purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)picolinic acid, 95% has been used in various scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrazines. It has also been used in the synthesis of dyes, pharmaceuticals, and other compounds. Additionally, it has been used in the synthesis of bioactive molecules, such as antifungal agents and anticancer drugs.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBPBWKZPDXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)



